molecular formula C9H11FN2O6 B576143 5-Fluorouridine-[6-3H] CAS No. 179383-02-9

5-Fluorouridine-[6-3H]

Cat. No.: B576143
CAS No.: 179383-02-9
M. Wt: 264.201
InChI Key: FHIDNBAQOFJWCA-CZGNNSRDSA-N
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Description

5-Fluorouridine-[6-3H] is a radiolabeled derivative of 5-fluorouridine, a pyrimidine nucleoside analog. This compound is characterized by the presence of a tritium atom at the sixth position of the uridine molecule. 5-Fluorouridine is known for its significant role in biochemical and pharmacological research, particularly in the study of nucleic acid metabolism and cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorouridine-[6-3H] typically involves the incorporation of tritium into the uridine molecule. One common method is the catalytic hydrogenation of 5-fluorouridine in the presence of tritium gas. This process requires a catalyst, such as palladium on carbon, and is carried out under controlled conditions to ensure the selective incorporation of tritium at the desired position .

Industrial Production Methods

Industrial production of 5-Fluorouridine-[6-3H] follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired radiochemical purity. The final product is typically subjected to rigorous quality control measures to ensure its suitability for research and clinical applications .

Chemical Reactions Analysis

Types of Reactions

5-Fluorouridine-[6-3H] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluorouridine-[6-3H] has a wide range of applications in scientific research:

Mechanism of Action

5-Fluorouridine-[6-3H] exerts its effects by incorporating into RNA and DNA, disrupting their normal function. It targets enzymes involved in nucleic acid metabolism, such as uridine phosphorylase and thymidylate synthase. This disruption leads to the inhibition of RNA and DNA synthesis, ultimately causing cell death. The compound’s radiolabeled nature allows for precise tracking and analysis of its metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluorouridine-[6-3H] is unique due to its radiolabeled nature, which allows for detailed tracking and analysis in biochemical studies. This feature makes it particularly valuable in research applications where precise measurement of nucleic acid metabolism is required .

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-tritiopyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1/i1T
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIDNBAQOFJWCA-CZGNNSRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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